Methyl 2-chloro-3-methylisonicotinate
CAS No.: 787596-41-2
Cat. No.: VC3058608
Molecular Formula: C8H8ClNO2
Molecular Weight: 185.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 787596-41-2 |
---|---|
Molecular Formula | C8H8ClNO2 |
Molecular Weight | 185.61 g/mol |
IUPAC Name | methyl 2-chloro-3-methylpyridine-4-carboxylate |
Standard InChI | InChI=1S/C8H8ClNO2/c1-5-6(8(11)12-2)3-4-10-7(5)9/h3-4H,1-2H3 |
Standard InChI Key | LUWGTKBLQCPEMS-UHFFFAOYSA-N |
SMILES | CC1=C(C=CN=C1Cl)C(=O)OC |
Canonical SMILES | CC1=C(C=CN=C1Cl)C(=O)OC |
Introduction
Chemical Structure and Properties
Methyl 2-chloro-3-methylisonicotinate is characterized by its distinctive molecular structure built upon a pyridine core. The compound has a chemical formula of C8H8ClNO2 and a molecular weight of 185.61 g/mol . The structure comprises a pyridine ring with a carboxymethyl group at the 4-position (isonicotinate), a chlorine atom at the 2-position, and a methyl group at the 3-position. This arrangement of functional groups contributes to the compound's reactivity profile and its utility in organic synthesis.
Physical Properties
The physical properties of Methyl 2-chloro-3-methylisonicotinate include its appearance as a colorless liquid at room temperature, as indicated by synthesis results . The compound exhibits moderate solubility in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate, which facilitates its use in various synthetic procedures. Its relatively low molecular weight and the presence of both polar and non-polar functional groups contribute to its solubility profile.
Structural Features
The structural features of Methyl 2-chloro-3-methylisonicotinate are particularly noteworthy from a chemical perspective. The presence of the chlorine atom at the 2-position makes the compound susceptible to nucleophilic aromatic substitution reactions, a property that is exploited in various synthetic pathways. The methyl group at the 3-position can undergo functionalization reactions, particularly radical-mediated halogenation, as evidenced by its conversion to bromomethyl derivatives . The ester group at the 4-position serves as a handle for further transformations, including hydrolysis to the corresponding carboxylic acid.
Synthesis Methods
The synthesis of Methyl 2-chloro-3-methylisonicotinate has been documented in scientific literature, with various approaches developed to produce this valuable intermediate.
Esterification Route
The primary synthetic route to Methyl 2-chloro-3-methylisonicotinate involves the esterification of 2-chloro-3-methylisonicotinic acid. According to documented procedures, the compound can be obtained by treating 2-chloro-3-methylisonicotinic acid with methyl iodide in the presence of potassium carbonate in dimethylformamide (DMF) . The reaction is typically conducted at room temperature with constant stirring for approximately 16 hours. This method provides an efficient synthesis with reported yields as high as 93.38% .
Purification Techniques
After the esterification reaction, the crude product is typically extracted with ethyl acetate and washed with brine. Purification is achieved through column chromatography using silica gel (100-200 mesh) with 10-15% ethyl acetate in n-hexane as the eluent . This purification protocol results in a high-purity product suitable for further synthetic applications. The purified compound exhibits an Rf value of 0.4 when using 10% ethyl acetate in n-hexane as the mobile phase for thin-layer chromatography .
Detailed Reaction Procedure
The detailed synthesis procedure involves dissolving 2-chloro-3-methylisonicotinic acid in DMF, followed by the addition of potassium carbonate (233.12 mmol) under stirring conditions . Methyl iodide (174.84 mmol) is then added to the mixture, and stirring is continued for 16 hours at room temperature. After completion, the reaction mixture is quenched with ice-cold water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure . The resulting crude product is then purified by column chromatography to yield the desired Methyl 2-chloro-3-methylisonicotinate as a colorless liquid.
Spectroscopic Characterization
Spectroscopic data is essential for confirming the structure and purity of Methyl 2-chloro-3-methylisonicotinate. Available spectroscopic characterization provides valuable insights into the compound's structural features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H NMR spectrum of Methyl 2-chloro-3-methylisonicotinate (400 MHz, CDCl3) displays characteristic signals that confirm its structure. The spectrum shows a doublet of doublets at δ 8.33-8.31 (J = 0.4 Hz, 5.2 Hz, 1H) corresponding to the pyridine H-6 proton . A doublet at δ 7.53 (J = 4.8 Hz, 1H) is attributed to the H-5 proton of the pyridine ring . The methyl ester protons appear as a triplet at δ 3.96 (J = 2 Hz, 10.4 Hz, 2H), while the methyl group at the 3-position gives a singlet at δ 2.59 (3H) . These spectral features are consistent with the proposed structure of Methyl 2-chloro-3-methylisonicotinate.
Mass Spectrometry
Mass spectrometric analysis of Methyl 2-chloro-3-methylisonicotinate reveals a molecular ion peak [M+H]+ at m/z 186.14, which aligns with the calculated molecular weight of the compound . This mass spectral data provides further confirmation of the compound's molecular formula and structure.
Chemical Reactivity and Derivatives
Methyl 2-chloro-3-methylisonicotinate exhibits notable reactivity, particularly at its functional groups, enabling the synthesis of various derivatives with potential applications.
Functionalization of the Methyl Group
One of the key reactions of Methyl 2-chloro-3-methylisonicotinate is the functionalization of the methyl group at the 3-position. Treatment with N-bromosuccinimide (NBS) and benzoyl peroxide in carbon tetrachloride under reflux conditions leads to the formation of methyl 3-(bromomethyl)-2-chloroisonicotinate . This radical bromination reaction proceeds with high efficiency, with reported yields of 93.6% . The resulting bromomethyl derivative serves as a versatile intermediate for further transformations, particularly in nucleophilic substitution reactions.
Substitution Reactions
The bromomethyl derivative of Methyl 2-chloro-3-methylisonicotinate readily participates in nucleophilic substitution reactions. For instance, treatment with amines such as 1-Boc-4-(4-aminophenyl)piperidine in the presence of triethylamine yields the corresponding amino-substituted products . These reactions typically proceed under mild conditions, often at room temperature or with gentle heating, and result in high yields of the desired products.
Structure-Activity Relationships
The reactivity of Methyl 2-chloro-3-methylisonicotinate and its derivatives is strongly influenced by the electronic and steric effects of the substituents on the pyridine ring. The chlorine atom at the 2-position activates the ring toward nucleophilic aromatic substitution, while the methyl group at the 3-position provides a site for functionalization. The ester group at the 4-position serves as an electron-withdrawing group, further modulating the reactivity of the pyridine ring.
Applications in Organic Synthesis
Methyl 2-chloro-3-methylisonicotinate serves as a valuable building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds with potential biological activities.
Pharmaceutical Intermediates
The compound has been utilized as an intermediate in the synthesis of potential pharmaceutical agents. For example, the bromomethyl derivative of Methyl 2-chloro-3-methylisonicotinate has been employed in the synthesis of compounds with potential cytotoxic activity against cancer cell lines such as MCF-7 and A-549 . These synthetic pathways typically involve the functionalization of the bromomethyl group through reactions with various nucleophiles, followed by further transformations to generate the target molecules.
Heterocyclic Chemistry
In the field of heterocyclic chemistry, Methyl 2-chloro-3-methylisonicotinate serves as a versatile building block for the construction of more complex ring systems. The presence of multiple functional groups allows for selective transformations and modifications, enabling the synthesis of libraries of pyridine-based compounds with diverse structures and properties.
Comparison with Related Compounds
Methyl 2-chloro-3-methylisonicotinate belongs to a family of substituted isonicotinates, each with unique properties and applications.
Structural Analogs
When compared to related compounds such as Methyl 2-chloro-3-cyano-6-methylisonicotinate, Methyl 2-chloro-3-methylisonicotinate lacks the cyano group and has a different substitution pattern. This structural difference leads to distinct reactivity profiles and applications. The absence of the cyano group in Methyl 2-chloro-3-methylisonicotinate results in different electronic properties, which influence its reactivity in various chemical transformations.
Methyl 2-chloro-3-fluoro-6-methylisonicotinate
Another related compound, Methyl 2-chloro-3-fluoro-6-methylisonicotinate (C8H7ClFNO2), differs from Methyl 2-chloro-3-methylisonicotinate by the replacement of the methyl group at the 3-position with a fluoro group and the addition of a methyl group at the 6-position . This fluorinated analog has a molecular weight of 203.60 g/mol and exhibits different physical and chemical properties due to the presence of the highly electronegative fluorine atom .
Comparative Properties
The following table compares key properties of Methyl 2-chloro-3-methylisonicotinate with related compounds:
Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
---|---|---|---|---|
Methyl 2-chloro-3-methylisonicotinate | C8H8ClNO2 | 185.61 | 787596-41-2 | Methyl at C-3, Cl at C-2 |
Methyl 2-chloro-3-fluoro-6-methylisonicotinate | C8H7ClFNO2 | 203.60 | 131582209 | F at C-3, Cl at C-2, Methyl at C-6 |
Methyl 2-chloro-3-cyano-6-methylisonicotinate | C9H7ClN2O2 | Not specified | 59225-10-4 | CN at C-3, Cl at C-2, Methyl at C-6 |
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